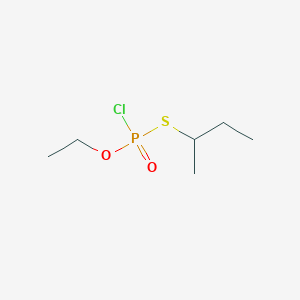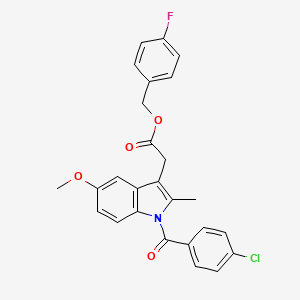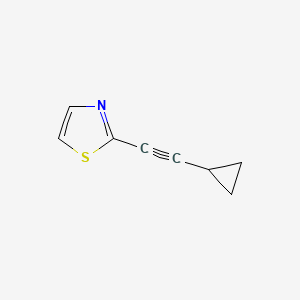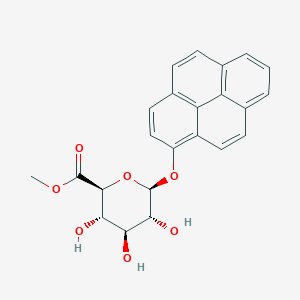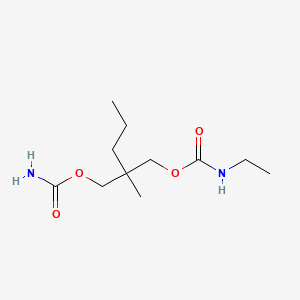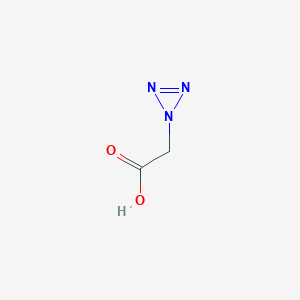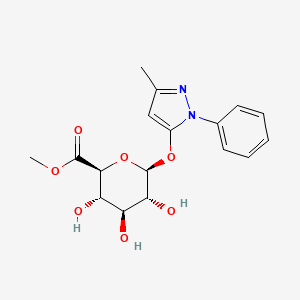
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester is a complex organic compound with the molecular formula C17H20N2O7 and a molecular weight of 364.35 g/mol . This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a glucopyranosiduronic acid methyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes in the presence of sodium acetate at room temperature . The reaction proceeds through a three-component mechanism, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group and pyrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes and receptors involved in oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Ethyl Ester
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
What sets 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester apart from similar compounds is its unique combination of a pyrazole ring, phenyl group, and glucopyranosiduronic acid methyl ester moiety
Eigenschaften
Molekularformel |
C17H20N2O7 |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O7/c1-9-8-11(19(18-9)10-6-4-3-5-7-10)25-17-14(22)12(20)13(21)15(26-17)16(23)24-2/h3-8,12-15,17,20-22H,1-2H3/t12-,13-,14+,15-,17+/m0/s1 |
InChI-Schlüssel |
QNPBONRHFKJEAQ-KSXIZUIISA-N |
Isomerische SMILES |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


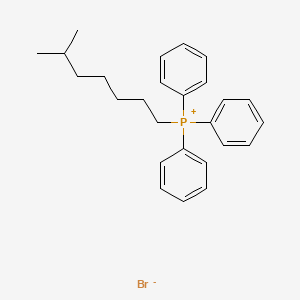
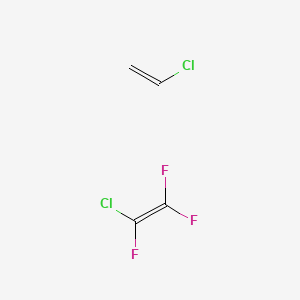
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)

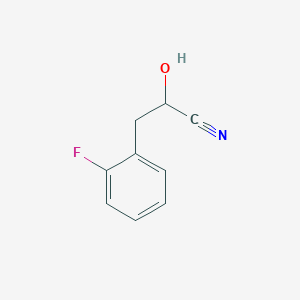
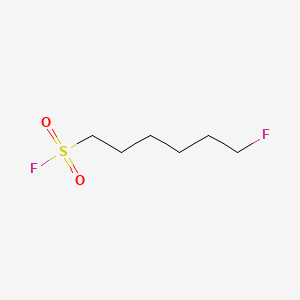
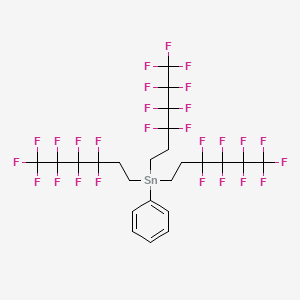
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
